4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 4-methylphenyl group at position 2. This scaffold is notable for its role in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitors like BIIB129, a covalent BTK inhibitor .
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11-8-12-13(14)15-6-7-17(12)16-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKHDSRFXPRKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrazolo[1,5-a]pyrazine derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives
Scientific Research Applications
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with various cellular components. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in cellular proliferation and signaling .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Key Insights :
Pyrazolo[1,5-a]pyrimidine Analogues
Pyrazolo[1,5-a]pyrimidines share structural similarities but replace the pyrazine ring with a pyrimidine. Notable examples include:
- Compound 9 (7-(4-chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine): Exhibits antitumor activity (IC₅₀ = 63.2 µM against MCF-7 cells) .
- Compound 18k (7-(4-chlorophenyl)-2-(4-methoxyphenylamino)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide): Melting point 267–269°C; higher thermal stability compared to methylphenyl-substituted derivatives .
Structural Impact :
Pyrazolo[1,5-a]quinoxaline Derivatives
These compounds, such as TLR7 antagonists, feature a quinoxaline core. Examples include:
- Pyrazolo[1,5-a]quinoxaline derivatives: IC₅₀ = 8.2–10 µM for TLR7 inhibition; activity peaks with 4–5 carbon alkyl chains .
Comparison :
Antitumor Activity of Related Scaffolds
Activity Trends :
Biological Activity
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by various studies and data tables to provide a comprehensive overview.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₀ClN₃
- CAS Number : 1610377-21-3
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, with notable results indicating effective inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Other Derivatives | 0.22 - 0.25 | Various Pathogens |
These results suggest that the compound has promising antimicrobial potential and could be further explored for therapeutic applications.
Anticancer Activity
The anticancer properties of pyrazolo derivatives have been extensively studied. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, indicating its potential as an anticancer agent.
Enzyme Inhibition
Another area of interest is the enzyme inhibition activity of this compound. Research has identified it as a potential inhibitor of various enzymes involved in metabolic pathways.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Xanthine oxidase | 72.4 | Competitive |
| Cyclooxygenase-2 | 75.6 | Non-competitive |
These findings highlight the compound's ability to modulate enzymatic activity, which may contribute to its therapeutic effects.
Case Studies
Several case studies have investigated the biological activities of pyrazolo compounds:
- Study on Antimicrobial Efficacy : A group of researchers tested multiple pyrazolo derivatives for their antimicrobial efficacy against clinical isolates. The study found that compounds similar to this compound exhibited significant bactericidal activity.
- Anticancer Mechanisms : Another study focused on the anticancer effects of pyrazolo derivatives in vitro and in vivo models. Results indicated that these compounds could effectively inhibit tumor growth in xenograft models.
- Enzymatic Activity Profiling : A comprehensive profiling of enzyme inhibition by pyrazolo compounds revealed their potential in treating conditions related to metabolic disorders.
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine, and what critical parameters influence yield?
The synthesis typically involves cyclization reactions of hydrazine derivatives with halogenated pyrazole precursors. For example, reacting 4-methylphenylhydrazine with 4-chloropyrazole-5-carboxylic acid under dehydrating conditions (e.g., POCl₃ or PCl₅) forms the pyrazolo[1,5-a]pyrazine core . Key parameters include:
- Temperature : Optimal cyclization occurs at 80–100°C.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity .
Q. How do substituents on the pyrazolo[1,5-a]pyrazine core influence reactivity in nucleophilic substitution reactions?
Electron-withdrawing groups (EWGs) at the 4-position (e.g., Cl, CN) activate the core for nucleophilic substitution by lowering the pKa of adjacent C–H bonds. For instance:
- The chlorine atom at position 4 can be replaced by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Electron-donating groups (EDGs) like methoxy reduce reactivity by increasing pKa, necessitating harsher conditions (e.g., elevated temperatures or stronger bases) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions and tautomeric forms (e.g., NH tautomers in DMSO-d₆) .
- X-ray crystallography : Resolves regioselectivity ambiguities, as seen in studies confirming carbene insertion at position 7 .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the typical nucleophilic substitution reactions involving the 4-chloro group?
The chlorine atom undergoes substitution with:
- Amines : Reacted with primary/secondary amines in DMF at 60–80°C to yield amino derivatives .
- Thiols : Requires thiourea or NaSH under reflux conditions .
- Methoxide : Sodium methoxide in methanol replaces Cl with OMe, useful for further functionalization .
Advanced Research Questions
Q. What is the mechanism of carbene insertion at position 7, and how do reaction conditions affect regioselectivity?
Silylformamidine generates a nucleophilic carbene that inserts into the most acidic C–H bond (position 7) via deprotonation and ion-pair formation. Key factors:
- Substituent effects : EWGs lower pKa (e.g., pKa ~28–33 in DMSO), favoring insertion at position 7 even when calculations predict equal acidity at position 3 .
- Solvent : Reactions in DMSO or solvent-free conditions improve yields (e.g., >90% for 4-chloro derivatives) .
- Temperature : Elevated temperatures (70–90°C) accelerate reactions for EDG-substituted derivatives .
Q. How can structural modifications enhance this compound’s activity as a kinase inhibitor?
- Core functionalization : Introducing a formyl group at position 7 (via carbene insertion) enables Schiff base formation with lysine residues in kinase active sites .
- Side-chain optimization : Adding hydrophobic groups (e.g., 4-fluorophenyl) improves binding affinity to ATP pockets, as seen in analogous pyrazolo[1,5-a]pyrazine derivatives .
- Bioisosteres : Replacing chlorine with trifluoromethyl enhances metabolic stability .
Q. How should researchers resolve contradictory data on regioselectivity in substitution reactions?
- Computational validation : Use DFT calculations to predict pKa and transition-state energies (e.g., via Gaussian or ADF software) .
- Isotopic labeling : ²H/¹³C labeling tracks substitution pathways.
- X-ray crystallography : Definitive structural assignment, as applied to confirm insertion at position 7 despite identical calculated pKa values at positions 3 and 7 .
Q. What solvent systems optimize multi-step syntheses of derivatives?
Q. What challenges arise in scaling up multi-step syntheses, and how are they addressed?
- Intermediate stability : Halogenated derivatives (e.g., 3-bromo intermediates) require low-temperature storage to prevent decomposition .
- Catalyst loading : Palladium-catalyzed steps (e.g., carbonylation) demand strict control of Pd(PPh₃)₄ concentrations (1–5 mol%) to avoid side reactions .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
Q. How can computational tools predict biological targets and reactivity?
- pKa prediction : Software like ACD/Labs or SPARC calculates acidity to guide substitution site selection .
- Docking studies : AutoDock Vina models interactions with kinases (e.g., CXCR7 or V1b receptors) to prioritize derivatives for synthesis .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-cancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
